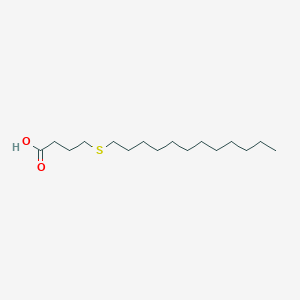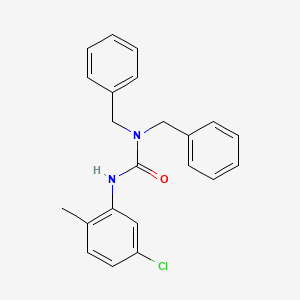![molecular formula C14H9Cl2NO3 B11949048 2-[(2,6-Dichloroanilino)carbonyl]benzoic acid CAS No. 19368-23-1](/img/structure/B11949048.png)
2-[(2,6-Dichloroanilino)carbonyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,6-Dichloroanilino)carbonyl]benzoic acid is a chemical compound with the molecular formula C14H9Cl2NO3 and a molecular weight of 310.139 g/mol It is known for its unique structure, which includes a benzoic acid moiety linked to a dichloroaniline group through a carbonyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,6-Dichloroanilino)carbonyl]benzoic acid typically involves the reaction of 2,6-dichloroaniline with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(2,6-Dichloroanilino)carbonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The dichloroaniline moiety can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-[(2,6-Dichloroanilino)carbonyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(2,6-Dichloroanilino)carbonyl]benzoic acid involves its interaction with molecular targets through its functional groups. The carbonyl and dichloroaniline moieties play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
- 2-[(3,4-Dichloroanilino)carbonyl]benzoic acid
- 2-[(2,5-Dichloroanilino)carbonyl]benzoic acid
- 2-[(2,4-Dichloroanilino)carbonyl]benzoic acid
Comparison: Compared to its analogs, 2-[(2,6-Dichloroanilino)carbonyl]benzoic acid is unique due to the specific positioning of the chlorine atoms on the aniline ring. This positioning influences its chemical reactivity and interaction with other molecules, making it distinct in terms of its applications and effectiveness .
Propriétés
Numéro CAS |
19368-23-1 |
|---|---|
Formule moléculaire |
C14H9Cl2NO3 |
Poids moléculaire |
310.1 g/mol |
Nom IUPAC |
2-[(2,6-dichlorophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H9Cl2NO3/c15-10-6-3-7-11(16)12(10)17-13(18)8-4-1-2-5-9(8)14(19)20/h1-7H,(H,17,18)(H,19,20) |
Clé InChI |
VCYXOMIOBKENPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B11949033.png)




